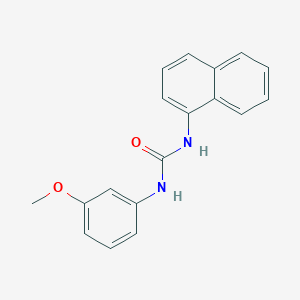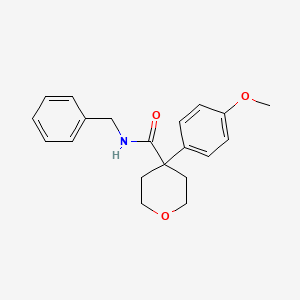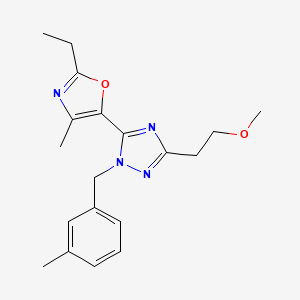
6-methyl-2,4-quinolinedicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2,4-quinolinedicarboxylic acid (MQDA) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, biochemistry, and material science. MQDA is a heterocyclic compound that contains a quinoline ring and two carboxylic acid groups.
Mecanismo De Acción
The mechanism of action of 6-methyl-2,4-quinolinedicarboxylic acid is not fully understood. However, it is believed that the anti-inflammatory and antioxidant properties of 6-methyl-2,4-quinolinedicarboxylic acid are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, 6-methyl-2,4-quinolinedicarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
6-methyl-2,4-quinolinedicarboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-methyl-2,4-quinolinedicarboxylic acid can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 6-methyl-2,4-quinolinedicarboxylic acid can reduce inflammation and oxidative stress in animal models of disease. However, more research is needed to fully understand the biochemical and physiological effects of 6-methyl-2,4-quinolinedicarboxylic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-methyl-2,4-quinolinedicarboxylic acid in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. In addition, 6-methyl-2,4-quinolinedicarboxylic acid is relatively easy to synthesize and has a high purity yield. However, one of the limitations of using 6-methyl-2,4-quinolinedicarboxylic acid in lab experiments is its potential toxicity, which can affect the accuracy of the results.
Direcciones Futuras
There are several future directions for the research on 6-methyl-2,4-quinolinedicarboxylic acid. One area of interest is the development of 6-methyl-2,4-quinolinedicarboxylic acid-based drugs for the treatment of various diseases. Another area of interest is the synthesis of new 6-methyl-2,4-quinolinedicarboxylic acid derivatives with improved properties such as increased fluorescence intensity and reduced toxicity. Finally, the use of 6-methyl-2,4-quinolinedicarboxylic acid in the synthesis of new MOFs with unique properties is also an area of interest for future research.
Conclusion:
In conclusion, 6-methyl-2,4-quinolinedicarboxylic acid is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-methyl-2,4-quinolinedicarboxylic acid have been discussed in this paper. While more research is needed to fully understand the properties and potential applications of 6-methyl-2,4-quinolinedicarboxylic acid, it is clear that it holds great promise for the future of scientific research.
Métodos De Síntesis
6-methyl-2,4-quinolinedicarboxylic acid can be synthesized using various methods, including the reaction of 2,4-dichloroquinoline with malonic acid in the presence of a base, the reaction of 2-amino-4-methylquinoline with ethyl oxalate, and the reaction of 2,4-dichloroquinoline with sodium malonate. The most commonly used method for synthesizing 6-methyl-2,4-quinolinedicarboxylic acid is the reaction of 2,4-dichloroquinoline with malonic acid in the presence of a base. This method yields a high purity product and is relatively easy to perform.
Aplicaciones Científicas De Investigación
6-methyl-2,4-quinolinedicarboxylic acid has been extensively studied for its potential applications in various fields. In medicine, 6-methyl-2,4-quinolinedicarboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, 6-methyl-2,4-quinolinedicarboxylic acid has been used as a fluorescent probe for the detection of metal ions such as copper and iron. In material science, 6-methyl-2,4-quinolinedicarboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs).
Propiedades
IUPAC Name |
6-methylquinoline-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13-9)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRZYXIASIYEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-2,4-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-1-{[(cyclohexylmethyl)amino]carbonyl}-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5624580.png)



![1-(cyclopropylsulfonyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5624595.png)
![4-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5624601.png)

![4,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5624621.png)
![8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624632.png)
![2-isobutyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624649.png)
![(3R*,5S*)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5624651.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5624658.png)
![2-adamantyl[2-(diethylamino)ethyl]methylamine](/img/structure/B5624662.png)
